5-(tert-Butyl)benzoxazole
Overview
Description
5-(tert-Butyl)benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is part of the benzoxazole family, which is known for its diverse biological and industrial applications. The tert-butyl group at the 5-position of the benzoxazole ring enhances its chemical stability and modifies its reactivity, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)benzoxazole typically involves the cyclization of 2-aminophenol with a suitable aldehyde or ketone. One common method is the condensation reaction between 2-aminophenol and tert-butylbenzaldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as samarium triflate or mesoporous titania-alumina mixed oxide can be used to facilitate the reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)benzoxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a base like potassium carbonate (K2CO3) under argon atmosphere.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Oxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
5-(tert-Butyl)benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent probes and as a component in materials science.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)benzoxazole involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with biological molecules, allowing it to modulate enzymatic activities and cellular pathways. For example, it may inhibit DNA topoisomerases, leading to anticancer effects .
Comparison with Similar Compounds
Benzoxazole: Lacks the tert-butyl group, making it less stable and less reactive.
5-Methylbenzoxazole: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity and biological activity.
2-Phenylbenzoxazole: Features a phenyl group at the 2-position, altering its chemical properties and applications.
Uniqueness: 5-(tert-Butyl)benzoxazole is unique due to the presence of the tert-butyl group, which enhances its stability and modifies its reactivity. This makes it particularly valuable in applications requiring robust chemical properties and specific biological activities .
Properties
IUPAC Name |
5-tert-butyl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,3)8-4-5-10-9(6-8)12-7-13-10/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJGWNPVKBVVTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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